1-(Dimethoxyphosphoryl)butyl propanoate
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Overview
Description
1-(Dimethoxyphosphoryl)butyl propanoate is an ester compound characterized by the presence of a dimethoxyphosphoryl group attached to a butyl chain, which is further linked to a propanoate group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethoxyphosphoryl)butyl propanoate typically involves the esterification reaction between a carboxylic acid and an alcohol. In this case, propanoic acid reacts with 1-(dimethoxyphosphoryl)butanol under acidic conditions to form the ester. The reaction is usually catalyzed by sulfuric acid or hydrochloric acid and requires heating to reflux .
Industrial Production Methods: Industrial production of esters like this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts such as sulfuric acid or ion-exchange resins can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethoxyphosphoryl)butyl propanoate can undergo various chemical reactions, including:
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalysts with an alcohol.
Major Products Formed:
Hydrolysis: Propanoic acid and 1-(dimethoxyphosphoryl)butanol.
Reduction: 1-(dimethoxyphosphoryl)butanol.
Transesterification: New ester and alcohol.
Scientific Research Applications
1-(Dimethoxyphosphoryl)butyl propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Dimethoxyphosphoryl)butyl propanoate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-(Dimethoxyphosphoryl)butyl propanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent in laboratories and industry.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Isopropyl butyrate: Used in perfumes and as a flavoring agent.
Properties
CAS No. |
61709-45-3 |
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Molecular Formula |
C9H19O5P |
Molecular Weight |
238.22 g/mol |
IUPAC Name |
1-dimethoxyphosphorylbutyl propanoate |
InChI |
InChI=1S/C9H19O5P/c1-5-7-9(14-8(10)6-2)15(11,12-3)13-4/h9H,5-7H2,1-4H3 |
InChI Key |
GCRMFHOLTXFSOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(OC(=O)CC)P(=O)(OC)OC |
Origin of Product |
United States |
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